molecular formula C18H15BrN4O3S2 B2415446 N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 393567-27-6

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

Cat. No. B2415446
CAS RN: 393567-27-6
M. Wt: 479.37
InChI Key: UQCNCEQWMXFCOX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiadiazole ring. The bromophenyl group is likely to be a significant contributor to the overall shape and properties of the molecule due to its size and the electronegativity of bromine .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group could participate in hydrolysis reactions, while the bromophenyl group could undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s overall polarity, affecting its solubility and reactivity .

Scientific Research Applications

  • Photodynamic Therapy for Cancer Treatment :

    • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for potential use in photodynamic therapy. They found these compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial Applications :

    • Ameen and Qasir (2017) reported on the synthesis of new derivatives of 1, 3, 4-thiadiazole, which have been studied for various pathological conditions including inflammation, pain, or hypertension. Their research suggests these derivatives may have diverse applications as antibacterial, anticancer, antifungal anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
  • Anticancer Properties :

    • Yushyn, Holota, and Lesyk (2022) explored the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties, focusing on a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties (Yushyn, Holota, & Lesyk, 2022).
    • Almasirad et al. (2016) designed, synthesized, and evaluated novel 1,3,4-thiadiazole derivatives bearing an amide moiety for their in vitro antitumor activities. One particular compound showed a significant inhibitory effect against certain human tumor cell lines (Almasirad et al., 2016).
  • Nematocidal Activity :

    • Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Two compounds in particular showed promising nematocidal activity against Bursaphelenchus xylophilus (Liu, Wang, Zhou, & Gan, 2022).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S2/c1-26-14-4-2-3-11(9-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-7-5-12(19)6-8-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCNCEQWMXFCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

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